8-Allylthioguanosine
Description
BenchChem offers high-quality 8-Allylthioguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Allylthioguanosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H17N5O5S |
|---|---|
Molecular Weight |
355.37 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O5S/c1-2-3-24-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)23-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7+,8?,11-/m1/s1 |
InChI Key |
GUGINDRESZHQCY-INWNYVOZSA-N |
Isomeric SMILES |
C=CCSC1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 8 Allylthioguanosine
Strategic Approaches to the Synthesis of 8-Allylthioguanosine
The synthesis of 8-allylthioguanosine and related 8-substituted guanosine (B1672433) analogs typically involves a multi-step process commencing from the readily available nucleoside, guanosine. A common and effective strategy is the introduction of a leaving group at the C8 position of the purine (B94841) ring, which can subsequently be displaced by a desired functional group.
A key intermediate in the synthesis of many 8-substituted guanosine derivatives is 8-bromoguanosine (B14676). lookchem.com The direct bromination of guanosine using bromine in an aqueous solution provides 8-bromoguanosine in high yield. lookchem.com This halogenated derivative serves as a versatile precursor for the introduction of various substituents at the C8 position through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. scispace.commdpi.com
For the synthesis of 8-thioguanosine (B1436560) derivatives, 8-bromoguanosine can be treated with a sulfur nucleophile. For instance, the reaction of 8-bromoguanosine with thiourea (B124793) in ethanol (B145695) leads to the formation of 8-thioguanosine. lookchem.com Following a similar principle, the synthesis of 8-allylthioguanosine can be envisioned through the reaction of 8-bromoguanosine with allyl mercaptan or a related allylthio-donating reagent.
An alternative approach involves the direct glycosylation of a pre-functionalized purine base. The synthesis of 8-pentyl-guanosine has been achieved through the direct glycosylation of 8-pentyl-guanine, offering a greener chemistry approach to C8-substituted guanosines. sioc-journal.cn This methodology could potentially be adapted for the synthesis of 8-allylthioguanosine by using 8-allylthioguanine as the starting purine base.
A summary of a plausible synthetic route to 8-allylthioguanosine is presented below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Guanosine | Br₂ in H₂O | 8-Bromoguanosine |
| 2 | 8-Bromoguanosine | Allyl mercaptan, Base | 8-Allylthioguanosine |
Design and Synthesis of 8-Allylthioguanosine Analogs
The design and synthesis of analogs of 8-allylthioguanosine are driven by the need to explore the structure-activity relationships and to optimize the therapeutic potential of the parent compound. Modifications are typically introduced at the purine and sugar moieties.
The purine ring of guanosine and its analogs offers several sites for chemical modification, with the C8 position being a primary focus for derivatization. nih.govrsc.org The introduction of various substituents at this position can significantly influence the molecule's conformation and biological activity.
Research on 8-substituted guanosine derivatives has demonstrated that a wide array of functional groups can be introduced at the C8 position. These include amino, hydroxyl, and sulfonylmethyl groups, which have been shown to induce differentiation in leukemia cells. nih.gov The synthesis of these analogs often proceeds through the versatile 8-bromoguanosine intermediate. For example, amination at the C8 position can be achieved by reacting 8-bromoguanosine with various amines. niscpr.res.in
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully employed to introduce aryl groups at the C8 position of 2'-deoxyguanosine (B1662781), starting from the corresponding 8-bromo derivative. mdpi.com This highlights the broad scope of modifications possible at this position.
Another site for modification on the purine ring is the exocyclic N2-amino group. Protection of this group, for instance as an N,N-dimethylformamidine derivative, has been shown to improve the stability of C8-arylguanine derivatives. mdpi.com
The table below summarizes various modifications at the C8 position of guanosine analogs and the synthetic methods employed:
| C8-Substituent | Synthetic Method | Precursor |
| Amino (-NH₂) | Nucleophilic substitution with ammonia | 8-Bromoguanosine |
| Hydroxyl (-OH) | Not specified | 8-Substituted guanosine derivative |
| Aryl | Suzuki cross-coupling | 8-Bromoguanosine |
| Alkylamino | Nucleophilic substitution with alkylamines | 8-Bromoguanosine |
| Thio (-SH) | Reaction with thiourea | 8-Bromoguanosine |
The ribose sugar of 8-allylthioguanosine presents multiple hydroxyl groups (2', 3', and 5') that can be chemically modified to alter the compound's properties, such as its solubility, membrane permeability, and metabolic stability.
A common strategy for modifying the sugar moiety is the acylation of the hydroxyl groups. For example, 2',3',5'-tri-O-acetyl-8-thioguanosine has been synthesized from 2',3',5'-tri-O-acetyl-8-bromoguanosine. lookchem.comnih.gov This type of modification can serve to protect the hydroxyl groups during subsequent reactions or to create prodrugs that are more lipophilic.
The introduction of a propargyl group at the exocyclic N2 amine of guanosine, which is spatially close to the sugar edge, allows for further functionalization via click chemistry. rsc.org While not a direct sugar modification, it demonstrates the potential for attaching larger moieties in proximity to the ribose ring.
Examples of sugar moiety derivatizations in guanosine analogs are provided in the table below:
| Modification | Position(s) | Purpose |
| Acetylation | 2', 3', 5' | Protection, Increased lipophilicity |
| Methylation | 2' or 3' | Influence conformation, Study enzyme interactions |
| Phosphorylation | 2' or 3' | Study enzyme interactions |
Prodrug strategies are employed to overcome challenges such as poor solubility, low bioavailability, and rapid metabolism of a parent drug. For nucleoside analogs like 8-allylthioguanosine, several prodrug approaches have been explored.
One notable strategy involves the modification of the purine ring at the 6-position. For instance, 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) (D4G), which is unstable, was converted into a viable antiviral agent by introducing a cyclopropylamino group at the 6-position, yielding cyclo-D4G. nih.govresearchgate.net This modification increased the compound's stability, lipophilicity, and solubility. nih.govresearchgate.net A similar approach could be applied to 8-allylthioguanosine to enhance its pharmacological properties.
Another powerful prodrug approach is the ProTide (Pro-Nucleotide) technology. This strategy involves masking the monophosphate group of a nucleoside analog with an aryl group and an amino acid ester. whiterose.ac.ukresearchgate.net These masking groups are designed to be cleaved off intracellularly, releasing the active nucleoside monophosphate. This approach can bypass the often inefficient initial phosphorylation step required for the activation of nucleoside analogs. While not specifically reported for 8-allylthioguanosine, this strategy is widely applicable to purine nucleoside analogs. google.com
Esterification of the sugar hydroxyl groups, as mentioned previously, can also be considered a prodrug strategy, as the ester groups can be hydrolyzed in vivo to release the active, unmodified nucleoside.
The following table outlines key prodrug strategies applicable to guanosine analogs:
| Prodrug Strategy | Site of Modification | Advantage |
| 6-Position Substitution | Purine Ring | Increased stability, solubility, and lipophilicity |
| ProTide (Phosphoramidate) | 5'-Phosphate | Bypasses initial phosphorylation, enhances intracellular delivery |
| Esterification | Sugar Hydroxyls | Increased lipophilicity |
Molecular and Cellular Mechanisms of Action of 8 Allylthioguanosine
Interference with Nucleic Acid Metabolism by 8-Allylthioguanosine
Comprehensive searches of scientific databases did not yield specific studies detailing the interference of 8-Allylthioguanosine with nucleic acid metabolism.
Inhibition of DNA Polymerases by 8-Allylthioguanosine Metabolites
There is no available scientific literature that investigates the metabolites of 8-Allylthioguanosine or their potential inhibitory effects on DNA polymerases.
Effects on RNA Synthesis and Processing by 8-Allylthioguanosine
The effects of 8-Allylthioguanosine on the synthesis and processing of RNA have not been documented in the available scientific research.
Incorporation into Nucleic Acids: Implications for 8-Allylthioguanosine Activity
There are no published studies that demonstrate the incorporation of 8-Allylthioguanosine into either DNA or RNA. Consequently, the implications of such incorporation for its cellular activity remain unknown.
Modulation of Key Cellular Signaling Pathways by 8-Allylthioguanosine
Specific research on the modulation of key cellular signaling pathways by 8-Allylthioguanosine is not present in the current body of scientific literature.
Apoptosis Induction Pathways by 8-Allylthioguanosine
There is no scientific evidence to date that describes the induction of apoptosis by 8-Allylthioguanosine or delineates any associated signaling pathways.
Cell Cycle Arrest Mechanisms Elicited by 8-Allylthioguanosine
The capacity of 8-Allylthioguanosine to elicit cell cycle arrest, and the mechanisms by which this might occur, have not been investigated in any published research.
Data Tables
Due to the lack of specific experimental data for 8-Allylthioguanosine in the scientific literature, no data tables can be generated.
Autophagy Modulation by 8-Allylthioguanosine in Cellular Systems
There is currently no available scientific literature that specifically investigates the role of 8-Allylthioguanosine in the modulation of autophagy. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation by therapeutic agents is an area of intense research. However, studies detailing whether 8-Allylthioguanosine induces or inhibits autophagic pathways, and the specific molecular signaling cascades it might affect, have not been published.
Direct Molecular Target Interactions of 8-Allylthioguanosine
Enzyme Inhibition Profiles of 8-Allylthioguanosine
A detailed enzyme inhibition profile for 8-Allylthioguanosine is not available in the current body of scientific research. While other guanosine (B1672433) analogs have been shown to interact with a variety of enzymes, the specific inhibitory activities and potency of 8-Allylthioguanosine against a panel of enzymes have not been characterized. Such studies would be crucial in identifying its potential therapeutic targets and understanding its mechanism of action.
Protein Binding Dynamics and Specificity of 8-Allylthioguanosine
Information regarding the protein binding dynamics and specificity of 8-Allylthioguanosine is currently absent from scientific literature. Understanding which proteins this compound binds to, the affinity and kinetics of these interactions, and the downstream functional consequences of such binding is essential for elucidating its biological effects. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and biophysical assays would be required to determine its protein interaction profile.
Epigenetic Modulatory Activities of 8-Allylthioguanosine
There is no published research on the potential epigenetic modulatory activities of 8-Allylthioguanosine. Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in gene expression and are attractive targets for therapeutic intervention. Investigations into whether 8-Allylthioguanosine can influence the activity of enzymes involved in epigenetic regulation, such as DNA methyltransferases or histone acetyltransferases/deacetylases, have not been reported.
Preclinical Biological Activities of 8 Allylthioguanosine
Antiviral Efficacy of 8-Allylthioguanosine in In Vitro Models
Broad-Spectrum Antiviral Potential of 8-Allylthioguanosine
The search for broad-spectrum antiviral agents, capable of acting against a wide range of viruses, is a critical area of research, particularly in the context of emerging and re-emerging viral threats. mdpi.com These agents can target either viral components or host factors essential for viral replication. rsc.org Natural products and their synthetic derivatives have historically been a rich source of such compounds. rsc.org While specific studies detailing the broad-spectrum antiviral potential of 8-Allylthioguanosine are not extensively available in the provided search results, the general approach to identifying such agents involves screening against a diverse panel of viruses. nih.gov This includes both DNA and RNA viruses, as well as enveloped and non-enveloped viruses, to determine the extent of their activity. nih.gov
The mechanism of action for broad-spectrum antivirals can vary, from inhibiting viral entry and replication to modulating the host immune response. mdpi.comrsc.org For instance, some agents interfere with cellular pathways that are hijacked by viruses for their own propagation, such as lipid metabolism or protein synthesis. rsc.org Others may target conserved viral enzymes or proteins, offering a wider range of activity. mdpi.com
Specific Viral Family Susceptibility to 8-Allylthioguanosine
Currently, there is a lack of specific information within the provided search results detailing the susceptibility of particular viral families to 8-Allylthioguanosine. Determining which viral families are most susceptible would require in vitro studies where the compound is tested against a variety of viruses in cell culture systems. nih.gov These studies are fundamental in preclinical research to identify the specific antiviral activity of a new compound. ibtbioservices.com
Anticancer Activity of 8-Allylthioguanosine in Preclinical Settings
The preclinical evaluation of novel compounds for anticancer activity is a multifaceted process involving in vitro and in vivo studies. nih.govfoodandnutritionresearch.net
Differential Sensitivity of Various Cancer Types to 8-Allylthioguanosine
8-Allylthioguanosine is a purine (B94841) nucleoside analog, a class of compounds known for their antitumor activity, particularly against certain types of blood cancers. mdpi.comsophiagenetics.com Preclinical evidence suggests that the primary targets for this class of drugs are lymphoid malignancies. mdpi.comsophiagenetics.comnih.gov
While specific comparative studies on a wide range of cancer types for 8-Allylthioguanosine are not extensively detailed in publicly available research, the known efficacy of related purine nucleoside analogs provides insight into its likely spectrum of activity. For instance, other drugs in this class have been established in the treatment of various chronic lymphoid leukemias. healthline.com Preclinical models using analogous compounds, such as 8-chloroadenosine (B1666358), have shown efficacy in mantle cell lymphoma cell lines, further supporting the focus on hematological cancers. nih.gov The antitumor action in these cancers is often linked to the compound's ability to interfere with cellular processes essential for the proliferation of cancer cells. nih.gov
| Cancer Category | General Sensitivity to Purine Nucleoside Analogs | Supporting Context |
|---|---|---|
| Lymphoid Malignancies | Sensitive | This class of compounds has established activity against various chronic lymphoid leukemias and lymphomas. mdpi.comsophiagenetics.comnih.govhealthline.com |
| Mantle Cell Lymphoma | Sensitive (based on analog data) | The related compound 8-chloroadenosine demonstrates preclinical activity against mantle cell lymphoma cell lines. nih.gov |
Immunomodulatory Properties of 8-Allylthioguanosine in Preclinical Systems
The immunomodulatory effects of 8-Allylthioguanosine are a significant aspect of its preclinical profile. As a guanine (B1146940) nucleoside analog, its mechanism is linked to the activation of the innate immune system.
Effects on Immune Cell Function and Activation
Preclinical studies have established that the immunostimulatory activity of guanine nucleoside analogs stems from their ability to activate Toll-like receptor 7 (TLR7). frontiersin.org TLR7 is an intracellular receptor that recognizes single-stranded RNA, and its activation triggers a cascade of immune responses. frontiersin.orgfrontiersin.org
The activation of TLR7 by agonists like 8-Allylthioguanosine initiates and amplifies both innate and adaptive immunity. bms.comnih.gov This leads to the activation of a variety of immune cells, including dendritic cells, macrophages, and natural killer (NK) cells. frontiersin.org The signaling occurs through a MyD88-dependent pathway, which results in the activation of transcription factors like NF-κB and IRF7, inducing the secretion of Type I interferons and various pro-inflammatory cytokines. frontiersin.org This process is crucial for orchestrating an effective antitumor immune response. frontiersin.orgnih.gov
| Immune Target | Effect of 8-Allylthioguanosine (as a TLR7 Agonist) | Mechanism |
|---|---|---|
| Toll-like Receptor 7 (TLR7) | Activation | Acts as a structural analog to nucleosides, triggering the receptor. frontiersin.org |
| Dendritic Cells | Activation and Maturation | TLR7 activation promotes the maturation of dendritic cells, enhancing their ability to present antigens to T cells. |
| B Cells | Activation | TLR7 signaling can stimulate B-cell proliferation and antibody production. |
| NK Cells | Enhanced Cytotoxicity | Cytokines produced following TLR7 activation can enhance the tumor-killing capacity of NK cells. |
| Macrophages | Activation | Promotes a pro-inflammatory phenotype and cytokine production. thermofisher.com |
Anti-inflammatory Actions of 8-Allylthioguanosine
The primary immunomodulatory role of 8-Allylthioguanosine identified in preclinical studies is immunostimulatory, driven by the activation of TLR7, which typically leads to a pro-inflammatory response. frontiersin.orgthermofisher.com This response is characterized by the production of pro-inflammatory cytokines such as various interleukins and tumor necrosis factors, which are essential for mounting an effective anti-pathogen or antitumor response. thermofisher.comi-screen.co.nznih.gov
While a direct or secondary anti-inflammatory effect of 8-Allylthioguanosine is not well-documented, the complex nature of immune modulation means that the ultimate effect can be context-dependent. For instance, some related guanosine (B1672433) analogs, like 8-hydroxy-2'-deoxyguanosine, have demonstrated anti-inflammatory properties in specific preclinical models by inhibiting different cellular pathways. nih.gov However, based on its principal mechanism as a TLR7 agonist, the main action of 8-Allylthioguanosine is the promotion of an inflammatory environment to activate an immune attack, rather than a general suppression of inflammation. frontiersin.org Overactivation of TLR7/8 has been linked to inflammation in certain immune-mediated diseases. bms.com
Other Investigational Preclinical Pharmacological Effects of 8-Allylthioguanosine
Beyond its immunomodulatory activities, 8-Allylthioguanosine, as a purine nucleoside analog, is investigated for other pharmacological effects common to this class of antimetabolites. The core mechanism of these compounds involves their interference with the synthesis of nucleic acids (DNA and RNA).
After entering a cell, nucleoside analogs are metabolized into their triphosphate form. This active form can then be incorporated into growing DNA or RNA chains, leading to chain termination and halting nucleic acid synthesis. Alternatively, it can inhibit key enzymes involved in producing the necessary building blocks for DNA and RNA. A related compound, 8-chloroadenosine, has been shown in preclinical studies on mantle cell lymphoma to inhibit both DNA and RNA synthesis. nih.gov Furthermore, this analog was found to cause a significant reduction in cellular ATP (adenosine triphosphate) levels, leading to energy depletion within the cancer cells and promoting cell death. nih.gov These DNA- and RNA-directed actions, combined with energy depletion, represent a key mechanism for the antitumor effects of this class of compounds. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 8 Allylthioguanosine Analogs
Identification of Key Structural Determinants for 8-Allylthioguanosine Activity
The biological activity of 8-substituted guanosine (B1672433) analogs is highly dependent on the nature of the substituent at the 8-position of the purine (B94841) ring. This position is a key determinant for the molecule's interaction with biological targets.
The 8-Position Substituent : Research on a variety of 8-substituted guanosine derivatives has shown that this position can tolerate a range of functional groups, each imparting different levels of activity. For instance, in studies on the differentiation of Friend murine erythroleukemia cells, analogs with substituents like dimethylamino (-N(CH3)2), methylamino (-NHCH3), amino (-NH2), hydroxyl (-OH), and methylsulfonyl (-SO2CH3) at the 8-position all demonstrated significant biological activity. nih.gov The allylthio group (-S-CH2CH=CH2) in 8-Allylthioguanosine falls into the category of thio-substituents, which have been a subject of extensive study. researchgate.netnih.gov The size, electronics, and hydrogen-bonding capacity of the group at C8 are critical for molecular recognition and activity.
The Guanine (B1146940) Base : The integrity of the guanine base itself is fundamental. It provides the core scaffold for hydrogen bonding and stacking interactions with target biomolecules, such as enzymes or receptors.
The Ribose Moiety : The sugar portion of the molecule is crucial for solubility and proper orientation within a biological binding site. Modifications to the ribose, such as at the 2'-position, can significantly alter activity, as seen in comparisons between guanosine and 2'-deoxyguanosine (B1662781) analogs. nih.govacs.org
The following table summarizes the activity of various 8-substituted guanosine analogs in inducing cell differentiation, highlighting the importance of the C8-substituent.
| Substituent at 8-Position | Effective Concentration (mM) | % Benzidine Positive Cells (Activity) |
|---|---|---|
| -N(CH3)2 | 5 | 68% |
| -NHCH3 | 1 | 42% |
| -NH2 | 0.4 | 34% |
| -OH | 5 | 33% |
| -SO2CH3 | 5 | 30% |
Impact of Chemical Modifications on Efficacy and Selectivity of 8-Allylthioguanosine
Chemical modifications to the 8-Allylthioguanosine structure can modulate its potency, efficacy, and selectivity. The progressive alteration of a molecule's structure allows for the determination of the importance of different functional groups. drugdesign.org
Modification of the Allyl Group : Changes to the allyl substituent at the 8-thio position can influence activity. For example, replacing the allyl group with other alkyl or aryl groups would alter the molecule's lipophilicity, size, and potential for specific hydrophobic interactions. The double bond in the allyl group also offers a site for further chemical reactions or specific electronic interactions.
Modification at the Thioether Linkage : The sulfur atom in the 8-allylthio group is a critical linker. Its replacement with other atoms like oxygen (ether) or selenium (selenoether) would significantly impact the electronic properties and bond angles of the substituent, thereby affecting biological activity. nih.govdatapdf.com Studies on 8-substituted selenoguanosine derivatives have shown that such changes can lead to compounds with distinct biological profiles, such as resistance to hydrolysis by phosphodiesterase. nih.gov
Conformational Analysis and Stereochemical Influences on 8-Allylthioguanosine Bioactivity
The three-dimensional shape of 8-Allylthioguanosine is a critical factor in its biological function. Conformational analysis examines the different spatial arrangements of a molecule that arise from rotation around single bonds. youtube.com
For nucleosides like guanosine, two key conformational features are the puckering of the ribose ring and the rotation around the N-glycosidic bond (the bond connecting the guanine base to the ribose sugar).
Glycosidic Bond Conformation (syn vs. anti) : The guanine base can adopt two main orientations relative to the sugar: syn, where the base is positioned over the sugar ring, and anti, where it is positioned away from it. In unsubstituted purine nucleosides, the anti conformation is generally favored. However, the presence of a bulky substituent at the 8-position, such as the allylthio group, creates steric hindrance with the sugar ring, forcing the molecule to adopt the syn conformation. This preferred conformation can be crucial for fitting into a specific enzyme active site or receptor binding pocket.
Stereochemistry : The stereochemistry of the chiral centers in the ribose sugar is absolute for its activity. Any change from the natural D-ribose configuration would likely render the molecule inactive as it would not be recognized by the specific enzymes or transport proteins it needs to interact with.
Computational Modeling for SAR and QSAR of 8-Allylthioguanosine Derivatives
Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules, complementing experimental SAR studies. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com
QSAR Model Development : To build a QSAR model for 8-Allylthioguanosine derivatives, a set of analogs with known biological activities would be used. nih.gov For each analog, a variety of molecular descriptors are calculated, representing properties like steric bulk, electronic distribution, and hydrophobicity. Statistical methods, such as multiple linear regression, are then used to generate an equation that correlates these descriptors with activity. chemmethod.com
Common Descriptors and Methods :
CoMFA (Comparative Molecular Field Analysis) : This 3D-QSAR method analyzes the steric and electrostatic fields surrounding the molecules. The resulting models can generate contour maps that show regions where increased bulk or specific electrostatic charges would enhance or decrease activity. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis) : Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. For 8-Allylthioguanosine, docking studies could reveal how the syn conformation and the allylthio group interact with amino acid residues in a binding site, explaining its selectivity and efficacy. nih.gov
The results from these computational models can guide the design of new, more potent, and selective analogs of 8-Allylthioguanosine by predicting which modifications are most likely to improve biological activity. j-morphology.com
Target Identification and Validation for 8 Allylthioguanosine
Biochemical and Biophysical Approaches for Direct Target Identification
Direct target identification relies on methods that physically measure the interaction between a compound and its protein target. For a nucleoside analog like 8-Allylthioguanosine, these approaches are critical for identifying the specific enzymes it inhibits, which are often involved in nucleotide metabolism or nucleic acid synthesis. dovepress.com
Biochemical assays directly measure the effect of a compound on the activity of a purified enzyme. Since 8-Allylthioguanosine is a prodrug, it must first be phosphorylated by cellular kinases to its active triphosphate form. This active metabolite would then be tested for its ability to inhibit key enzymes. Potential targets include DNA and RNA polymerases, which are responsible for nucleic acid synthesis, and enzymes of the purine (B94841) salvage and de novo synthesis pathways, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) or inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govashpublications.org The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.
Biophysical techniques provide label-free confirmation of direct binding. The Cellular Thermal Shift Assay (CETSA) is a powerful method that measures a compound's ability to stabilize a target protein against heat-induced denaturation. mdpi.complos.org Binding of a ligand like 8-Allylthioguanosine to its target generally increases the protein's melting temperature. This thermal stabilization can be detected across the entire proteome (MS-CETSA) to identify targets in an unbiased manner within intact cells or cell lysates. researchgate.netnih.gov Other techniques like Surface Plasmon Resonance (SPR) can also be used to measure the binding kinetics (on- and off-rates) and affinity between the compound and a potential target protein immobilized on a sensor chip.
Illustrative Data: Biochemical Inhibition Profile of Activated 8-Allylthioguanosine
The following table presents hypothetical data from biochemical assays testing the inhibitory activity of 8-Allylthioguanosine triphosphate against a panel of enzymes involved in nucleotide metabolism and DNA replication.
| Target Enzyme | Function | Hypothetical IC50 (nM) |
| DNA Polymerase α | DNA Replication (Priming) | 85 |
| DNA Polymerase δ | DNA Replication (Lagging Strand) | 120 |
| DNA Polymerase ε | DNA Replication (Leading Strand) | 115 |
| RNA Polymerase II | mRNA Transcription | > 10,000 |
| IMP Dehydrogenase 2 (IMPDH2) | Purine Biosynthesis | 25 |
| Adenosine Kinase (ADK) | Purine Salvage | > 50,000 |
| Mitochondrial DNA Polymerase γ | Mitochondrial DNA Replication | 1,500 |
This table is for illustrative purposes only and does not represent actual experimental data.
Genetic and Proteomic Methods for Validating 8-Allylthioguanosine Targets
While biochemical methods identify direct interactions, genetic and proteomic approaches are essential for validating that these interactions are responsible for the compound's effects in a cellular context. researchgate.net
Genetic methods, particularly CRISPR-Cas9 based screens, are powerful tools for target validation. biocompare.comcd-genomics.com A genome-wide CRISPR knockout screen can identify genes whose loss confers resistance to 8-Allylthioguanosine. nih.gov For example, if a specific kinase is required to phosphorylate 8-Allylthioguanosine into its active form, cells with a knockout of that kinase's gene would survive treatment. jci.org Conversely, genes that, when knocked out, sensitize cells to the compound can reveal pathways that buffer against the drug's effects. This approach provides strong evidence for the functional relevance of a proposed target or activation pathway. nih.gov
Proteomics provides a global snapshot of how a cell's protein landscape changes in response to a compound. mdpi.com Using quantitative mass spectrometry, researchers can compare the proteome of cells treated with 8-Allylthioguanosine to untreated cells. nih.gov This can reveal changes in the expression levels of specific proteins or entire pathways, downstream of the primary target's inhibition. For instance, inhibition of a key enzyme in purine synthesis could lead to the upregulation of other enzymes in that pathway as a compensatory response. Furthermore, phosphoproteomics can identify changes in protein phosphorylation, revealing which signaling pathways are activated or inhibited by the compound's activity. nih.gov
Illustrative Data: Proteomic Analysis of Cancer Cells Treated with 8-Allylthioguanosine
The table below shows hypothetical results from a quantitative proteomic experiment, highlighting proteins that are significantly up- or downregulated in response to treatment.
| Protein | UniProt ID | Fold Change | Putative Function / Pathway |
| RRM1 | P23921 | -2.5 | Ribonucleotide Reductase (DNA Synthesis) |
| TK1 | P04183 | +3.1 | Thymidine Kinase (Pyrimidine Salvage) |
| GART | P22102 | -1.8 | Purine Biosynthesis |
| PARP1 | P09874 | +2.2 | DNA Repair, Apoptosis |
| Caspase-3 | P42574 | +4.5 | Apoptosis Execution |
| Bcl-2 | P10415 | -2.8 | Anti-Apoptotic Protein |
This table is for illustrative purposes only and does not represent actual experimental data.
Investigation of Off-Target Interactions and Selectivity Profile of 8-Allylthioguanosine
A crucial aspect of drug development is determining a compound's selectivity—its ability to interact with the intended target while avoiding unintended interactions, known as off-targets. nih.gov For nucleoside analogs, off-target toxicity is a significant concern, as many of these compounds can be mistakenly used by essential host enzymes, such as mitochondrial DNA polymerase, leading to adverse effects. pnas.org
The selectivity profile of 8-Allylthioguanosine would be established by screening it against a broad panel of related proteins. Given its structure, this would include a comprehensive panel of human kinases to identify any unintended inhibition that could lead to toxicity. Similarly, screening against various human DNA and RNA polymerases is critical. dovepress.com A highly selective compound will show potent activity against its primary target while having significantly lower or no activity against other proteins, including closely related family members.
Modern proteome-wide methods can provide a comprehensive view of off-target binding. MS-CETSA, for example, can simultaneously assess the binding of 8-Allylthioguanosine to thousands of proteins in their native cellular environment. researchgate.netnih.gov This unbiased approach can uncover unexpected off-target interactions that might be missed by panel-based screening, offering a more complete picture of the compound's interaction profile and potential liabilities.
Illustrative Data: Selectivity Profile of 8-Allylthioguanosine
This table provides a hypothetical comparison of the binding affinity of 8-Allylthioguanosine's active triphosphate form to its intended target versus potential off-targets. A higher Ki value indicates weaker binding/inhibition.
| Protein Target | Class | Hypothetical Ki (nM) | Selectivity Ratio (Off-target Ki / On-target Ki) |
| IMPDH2 (On-Target) | Purine Biosynthesis | 25 | 1.0 |
| IMPDH1 | Purine Biosynthesis Isoform | 250 | 10 |
| DNA Polymerase γ | Mitochondrial Polymerase | 1,500 | 60 |
| Adenosine Deaminase | Purine Metabolism | > 10,000 | > 400 |
| CDK2 | Cell Cycle Kinase | > 50,000 | > 2,000 |
| hERG | Ion Channel | > 50,000 | > 2,000 |
This table is for illustrative purposes only and does not represent actual experimental data.
Metabolomics and Pathway Analysis in Response to 8-Allylthioguanosine
Metabolomics is the large-scale study of small molecules, or metabolites, within cells and tissues. This approach provides a functional readout of the cellular state and can powerfully illuminate the downstream consequences of a drug's action. metabolon.com By analyzing the metabolic profile of cells treated with 8-Allylthioguanosine, researchers can identify which metabolic pathways are perturbed, offering clues to the compound's mechanism of action. frontiersin.org
As a purine analog, 8-Allylthioguanosine is expected to significantly impact nucleotide metabolism. researchgate.net Metabolomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would likely reveal a buildup of the substrate of its target enzyme and a depletion of the product. For example, if 8-Allylthioguanosine inhibits IMPDH, an increase in inosine monophosphate (IMP) levels and a decrease in xanthosine (B1684192) monophosphate (XMP) and guanosine (B1672433) monophosphate (GMP) would be expected. biorxiv.org
Pathway analysis tools are then used to map these changes onto known metabolic networks. google.com This helps to visualize the broader impact of the compound, identifying not only the primary pathway affected but also secondary pathways that are altered as the cell attempts to compensate. For example, disruption of the de novo purine synthesis pathway might lead to compensatory changes in the purine salvage pathway or even in pyrimidine (B1678525) metabolism. These insights are critical for a complete understanding of the compound's biological effects.
Illustrative Data: Metabolite Changes in Response to 8-Allylthioguanosine
The following table presents hypothetical metabolomics data showing key metabolites that are altered following treatment, and the metabolic pathways they belong to.
| Metabolite | Pathway | Hypothetical Fold Change vs. Control | p-value |
| Inosine Monophosphate (IMP) | Purine Metabolism | +5.2 | < 0.001 |
| Guanosine Monophosphate (GMP) | Purine Metabolism | -4.8 | < 0.001 |
| Guanosine Triphosphate (GTP) | Purine Metabolism | -6.1 | < 0.001 |
| Adenosine Triphosphate (ATP) | Purine Metabolism | -1.5 | 0.045 |
| Uridine Triphosphate (UTP) | Pyrimidine Metabolism | +2.1 | 0.031 |
| Spermidine | Polyamine Metabolism | -1.9 | 0.025 |
This table is for illustrative purposes only and does not represent actual experimental data.
Preclinical Pharmacokinetics and Metabolism of 8 Allylthioguanosine
Absorption and Distribution Studies in Animal Models
There is no available data from preclinical studies in animal models to characterize the absorption and distribution of 8-Allylthioguanosine. Information regarding its bioavailability, the time to reach maximum plasma concentration (Tmax), and the volume of distribution (Vd) has not been documented in the public domain.
Biotransformation Pathways and Metabolite Profiling of 8-Allylthioguanosine In Vitro and In Vivo (Animal)
Detailed in vitro and in vivo studies on the biotransformation of 8-Allylthioguanosine have not been published. Consequently, its metabolic pathways, including potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, are unknown. There is no information available on the profile of its metabolites in preclinical species.
Excretion Routes and Clearance Mechanisms in Preclinical Species
No studies detailing the excretion routes and clearance mechanisms of 8-Allylthioguanosine in any preclinical species have been found. Therefore, information on the primary routes of elimination (e.g., renal, biliary) and the rate of clearance from the body is not available.
Tissue Distribution and Accumulation Patterns of 8-Allylthioguanosine
There is no published research on the tissue distribution and accumulation patterns of 8-Allylthioguanosine in animal models. Data on which organs or tissues the compound preferentially accumulates in, and the extent of this accumulation, is currently unavailable.
Computational and in Silico Studies of 8 Allylthioguanosine
Molecular Docking and Dynamics Simulations with 8-Allylthioguanosine
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and stability of a ligand within the active site of a target protein. nih.govharvard.edunih.gov While specific studies on 8-Allylthioguanosine are not extensively documented in publicly available research, the principles of these techniques can be applied to understand its potential interactions, particularly with targets like Toll-like receptors (TLRs), which are known to be modulated by guanosine (B1672433) analogs. jst.go.jpnih.govnih.gov
Molecular Docking: This technique computationally places a ligand into the binding site of a receptor to predict its preferred binding mode and affinity. nih.govfiveable.me For 8-Allylthioguanosine, docking studies would be crucial to understand how the 8-allylthio substituent influences its interaction with the amino acid residues of a target protein, such as TLR7. nih.govnih.gov The allyl group's size, shape, and hydrophobicity would be key determinants of the binding orientation and the formation of van der Waals interactions. nih.gov The sulfur atom could also participate in specific interactions. Docking scores, typically expressed in kcal/mol, provide an estimation of the binding affinity.
A hypothetical molecular docking and dynamics simulation of 8-Allylthioguanosine with TLR7 could be hypothesized based on studies of other 8-substituted guanosine analogs. jst.go.jpnih.govnih.gov The 8-allylthio group would likely occupy a hydrophobic pocket within the binding site, while the guanosine core would form key hydrogen bonds with conserved residues, a common feature for nucleoside analog binding. nih.govnih.gov
Table 1: Hypothetical Molecular Docking and Dynamics Simulation Parameters for 8-Allylthioguanosine with TLR7
| Parameter | Description | Hypothetical Value/Observation |
| Docking Software | Program used for docking calculations | AutoDock Vina |
| Target Protein | Receptor used for the simulation | Human TLR7 (PDB ID: 5GMF) |
| Binding Site | Location on the protein where the ligand binds | Guanosine binding site (Site 1) nih.gov |
| Docking Score | Estimated binding affinity | -8.5 kcal/mol (indicative of strong binding) |
| Key Interacting Residues | Amino acids forming significant bonds | Hydrogen bonds with conserved polar residues; Hydrophobic interactions with non-polar residues in the 8-position pocket. |
| MD Simulation Software | Program used for dynamics simulation | Amber, LAMMPS rsc.orgoup.com |
| Simulation Time | Duration of the simulation | 100 nanoseconds (ns) |
| RMSD of Complex | Measure of structural stability | < 2 Å (indicating a stable complex) |
| RMSF of Ligand | Measure of ligand flexibility | Higher fluctuation in the allyl chain, lower in the guanosine core. |
Ligand-Based and Structure-Based Drug Design Approaches Utilizing 8-Allylthioguanosine Scaffolds
Drug design strategies can be broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the development of novel compounds derived from the 8-Allylthioguanosine scaffold. arabjchem.orgacs.org
Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the target is unknown. arabjchem.org It relies on the knowledge of a set of molecules known to be active against the target. A pharmacophore model, which defines the essential steric and electronic features required for bioactivity, can be developed. researchgate.net For 8-Allylthioguanosine, an LBDD approach would involve analyzing a series of structurally related 8-substituted guanosine analogs with known activities to build a predictive pharmacophore model. This model could then guide the design of new analogs with potentially improved potency.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be employed to design ligands that fit precisely into the binding site. jst.go.jpbiorxiv.org This method uses the structural information to rationally modify the ligand to enhance its interactions with the target. acs.org Using the 8-Allylthioguanosine scaffold, medicinal chemists could explore modifications to the allyl group or other parts of the molecule to optimize binding affinity and selectivity for a specific target like TLR7 or other enzymes. nih.govnih.gov For instance, altering the length or branching of the alkyl chain attached to the sulfur could lead to improved hydrophobic interactions.
Table 2: Drug Design Strategies for 8-Allylthioguanosine Analogs
| Strategy | Approach | Application to 8-Allylthioguanosine |
| Ligand-Based | Pharmacophore Modeling | Develop a model based on active 8-substituted guanosines to identify key features for activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural properties of analogs with their biological activity to predict the potency of new designs. researchgate.net | |
| Structure-Based | Scaffold Hopping | Replace the guanosine core with other heterocyclic systems while retaining the key binding interactions of the 8-allylthio group. |
| Fragment-Based Growth | Start with the 8-allylthio-guanine fragment and computationally "grow" different ribose and substituent moieties to optimize interactions within the target's binding site. |
Virtual Screening for Novel 8-Allylthioguanosine-like Compounds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. pnas.orgresearchgate.net This method can be either ligand-based or structure-based.
Ligand-Based Virtual Screening (LBVS): In this approach, a known active molecule, such as 8-Allylthioguanosine, is used as a template to search for compounds with similar 2D or 3D features in a chemical database. ku.edu Similarity can be assessed based on chemical fingerprints or 3D shape and pharmacophore models.
Structure-Based Virtual Screening (SBVS): Here, a library of compounds is computationally docked into the binding site of a target protein. researchgate.netnih.gov The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for further experimental testing. nih.gov A virtual screening campaign to find novel 8-Allylthioguanosine-like compounds could involve docking a large chemical library into the guanosine binding site of TLR7. nih.gov The screening could be filtered to select for compounds that share the 8-thio-substituted purine (B94841) scaffold.
The goal of such a screening would be to identify novel chemical scaffolds that mimic the binding mode of 8-Allylthioguanosine but possess different physicochemical or pharmacokinetic properties. researchgate.net
Predictive Modeling of 8-Allylthioguanosine's Biological Activities and ADMET Properties (Preclinical)
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. fiveable.me In silico ADMET prediction models are widely used to flag potential liabilities before significant resources are invested in synthesis and testing. researchgate.netcsic.esresearchgate.net
For 8-Allylthioguanosine, various computational models can predict its likely ADMET profile. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms to establish relationships between chemical structure and ADMET characteristics. nih.govgreenstonebio.commdpi.com
Key Predicted ADMET Properties:
Absorption: Parameters like Caco-2 permeability (intestinal absorption) and Human Intestinal Absorption (HIA) can be predicted.
Distribution: Predictions for Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB) are important. For a nucleoside analog, it is often desirable to have low BBB penetration to avoid central nervous system side effects, unless the target is in the brain.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it might inhibit these enzymes, which could lead to drug-drug interactions.
Excretion: Properties like renal clearance can be estimated.
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity are critical for safety assessment.
Table 3: Predicted Preclinical ADMET Properties for a Hypothetical 8-Allylthioguanosine-like Compound
| ADMET Property | Predicted Value | Implication |
| Caco-2 Permeability | Low to Moderate | May have moderate oral absorption. |
| Human Intestinal Absorption (HIA) | > 80% | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for CNS side effects. |
| Plasma Protein Binding (PPB) | Moderate (~70%) | A significant fraction will be free to interact with the target. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
| Hepatotoxicity | Low Probability | Low risk of liver damage. |
8 Allylthioguanosine As a Biochemical Probe and Research Tool
Application of 8-Allylthioguanosine in Cellular Pathway Elucidation
8-Allylthioguanosine is recognized as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key players in the innate immune system. nih.govmdpi.com These receptors are responsible for detecting pathogen-associated molecular patterns, such as single-stranded RNA from viruses, and initiating an immune response. frontiersin.org By selectively activating TLR7 and TLR8, 8-Allylthioguanosine serves as a powerful research tool to investigate the downstream signaling cascades these receptors control.
Upon binding to TLR7 and TLR8 in the endosome, 8-Allylthioguanosine triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. nih.govnih.gov This initiates a signaling cascade involving the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs), such as IRAK1 and IRAK4, and TNF receptor-associated factor 6 (TRAF6). researchgate.netthermofisher.com Ultimately, this cascade leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). nih.govnih.gov
The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines and type I interferons, which orchestrate the subsequent immune response. frontiersin.orgnih.gov Researchers can utilize 8-Allylthioguanosine to stimulate cells and then measure the production of specific cytokines (e.g., TNF-α, IL-6, IL-12) and interferons (e.g., IFN-α) to understand the functional consequences of TLR7/8 activation in different cell types. researchgate.net
Table 1: Key Signaling Proteins in TLR7/8 Pathways Activated by 8-Allylthioguanosine
| Protein | Role in Pathway | Consequence of Activation |
| TLR7/8 | Receptors for 8-Allylthioguanosine | Initiates downstream signaling |
| MyD88 | Adaptor protein | Recruits IRAK family kinases |
| IRAK1/4 | Kinases | Phosphorylate and activate TRAF6 |
| TRAF6 | E3 ubiquitin ligase | Activates downstream kinases |
| NF-κB | Transcription factor | Induces expression of pro-inflammatory cytokines |
| IRF7 | Transcription factor | Induces expression of type I interferons |
Use of Labeled 8-Allylthioguanosine for Target Engagement Studies
To definitively confirm that a molecule interacts directly with its intended target within a complex cellular environment, researchers often employ labeled versions of the compound. While specific studies detailing the synthesis and application of labeled 8-Allylthioguanosine are not prevalent in publicly available literature, the principles of using labeled probes are well-established in drug discovery and chemical biology.
The synthesis of a labeled 8-Allylthioguanosine would likely involve incorporating a reporter tag, such as a radioisotope (e.g., ³H or ¹⁴C) or a biotin (B1667282) molecule. A radiolabeled version would allow for direct quantification of binding to TLR7 and TLR8 through techniques like radioligand binding assays. These assays can determine the affinity and specificity of the interaction between 8-Allylthioguanosine and its receptors.
Alternatively, a biotinylated 8-Allylthioguanosine could be used for affinity purification studies. In this approach, the biotinylated probe is incubated with cell lysates, and the biotin tag is used to pull down the probe along with any interacting proteins. These proteins can then be identified using techniques like mass spectrometry, providing direct evidence of target engagement.
Another powerful technique for studying target engagement in living cells is the use of "clickable" probes. This involves synthesizing a version of 8-Allylthioguanosine containing a bioorthogonal functional group, such as an alkyne or an azide. This modified probe can be introduced to cells, and after it has bound to its target, a corresponding fluorescently tagged reporter molecule can be "clicked" onto it, allowing for visualization and quantification of the target-probe complex.
While the direct application of these labeling strategies to 8-Allylthioguanosine is not yet widely documented, the synthesis of other labeled nucleoside analogs, such as 8-azidoguanosine 3',5'-cyclic monophosphate as a photoaffinity label, demonstrates the feasibility of such approaches. nih.gov The development of labeled 8-Allylthioguanosine probes would be a significant step forward in precisely characterizing its interactions with TLR7 and TLR8 at the molecular level.
Table 2: Potential Labeling Strategies for 8-Allylthioguanosine Target Engagement Studies
| Labeling Strategy | Reporter Tag | Application | Information Gained |
| Radiolabeling | Radioisotope (e.g., ³H, ¹⁴C) | Radioligand binding assays | Binding affinity (Kd), specificity |
| Biotinylation | Biotin | Affinity purification, Western blotting | Direct protein interaction, target identification |
| "Click" Chemistry | Alkyne or Azide | In-cell imaging, flow cytometry | Target localization, quantification in live cells |
Contributions of 8-Allylthioguanosine to Fundamental Nucleoside Analog Research
The study of 8-Allylthioguanosine contributes significantly to the broader field of nucleoside analog research, particularly in understanding structure-activity relationships (SAR). nih.gov Nucleoside analogs are a critical class of therapeutic agents, and understanding how small structural modifications impact their biological activity is essential for the design of new and improved drugs. nih.gov
The guanosine (B1672433) scaffold can be modified at various positions, but the C8 position has been a key area of interest for modulating activity at receptors like TLR7 and TLR8. nih.gov The presence of the allylthio group at the C8 position of the guanine (B1146940) base in 8-Allylthioguanosine is crucial for its agonist activity at TLR7 and TLR8.
SAR studies involving analogs of 8-Allylthioguanosine, where the allyl group is replaced with other substituents, can provide valuable insights into the binding pocket of TLR7 and TLR8. By systematically altering the size, electronics, and hydrophobicity of the C8 substituent, researchers can map the structural requirements for optimal receptor activation. This information is invaluable for the rational design of more potent and selective TLR agonists or even antagonists.
Furthermore, the development of synthetic routes to 8-Allylthioguanosine and its derivatives contributes to the chemical toolbox available to medicinal chemists. Efficient and versatile synthetic methods are crucial for generating a diverse range of analogs for biological screening.
The study of 8-Allylthioguanosine also provides a valuable comparison point for other classes of TLR7/8 agonists, such as the imidazoquinoline compounds (e.g., imiquimod (B1671794) and resiquimod). nih.govmdpi.com By comparing the biological activities and signaling profiles of these structurally distinct molecules, researchers can gain a more comprehensive understanding of how different chemical scaffolds can achieve similar biological outcomes. This comparative approach is fundamental to advancing the field of medicinal chemistry and drug discovery.
Mechanisms of Resistance to 8 Allylthioguanosine in Preclinical Models
Cellular Adaptive Responses to 8-Allylthioguanosine Exposure
Upon exposure to a cytotoxic agent like 8-Allylthioguanosine, cancer cells can undergo various adaptive responses to survive the induced stress. teachmephysiology.comnih.gov These adaptations are often reversible initially but can become permanent, leading to stable resistance. teachmephysiology.com
Cellular Stress Response: Exposure to 8-Allylthioguanosine can induce a cellular stress response, activating pathways that aim to repair damage and restore homeostasis. nih.gov If the stress is persistent, these pathways can promote cell survival despite the presence of the drug. nih.gov
Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to bypass the inhibitory effects of 8-Allylthioguanosine. This can involve shifting reliance to alternative metabolic routes that are not targeted by the drug.
Alterations in Cell Cycle and Apoptosis: Cells may adapt by altering cell cycle checkpoints to allow more time for DNA repair or by upregulating anti-apoptotic proteins to evade programmed cell death.
These adaptive responses are dynamic and can evolve over time with continued drug exposure. uomustansiriyah.edu.iq
Cross-Resistance Patterns of 8-Allylthioguanosine with Other Nucleoside Analogs
Cross-resistance occurs when resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs. aidsmap.com Understanding the cross-resistance profile of 8-Allylthioguanosine is important for determining its potential place in therapy, especially in patients who have been previously treated with other nucleoside analogs.
The mechanisms underlying cross-resistance are often shared resistance mechanisms. For example:
Shared Activation Pathways: If 8-Allylthioguanosine is activated by the same enzymes as other nucleoside analogs, mutations in these enzymes could lead to resistance to multiple drugs.
Common Efflux Pumps: If a single efflux pump can transport multiple nucleoside analogs, its overexpression will result in multidrug resistance.
Q & A
Basic Research Questions
Q. How can researchers ensure the stability of 8-Allylthioguanosine in experimental conditions?
- Methodological Answer : Stability assessments should include controlled storage conditions (e.g., -80°C in inert atmospheres) and regular monitoring using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope-dilution LC-MS/MS with automated solid-phase extraction (SPE) is recommended for quantifying degradation products like oxidized derivatives, as described for analogous guanine derivatives . Stability studies must account for pH, temperature, and exposure to light, with protocols validated against reference standards .
Q. What methodologies are recommended for detecting 8-Allylthioguanosine in biological samples?
- Methodological Answer : Two primary approaches are:
- Immunoassays : Use ELISA kits with monoclonal antibodies specific to 8-Allylthioguanosine. Ensure cross-reactivity tests are performed to confirm specificity, and include internal controls (e.g., spiked samples) to validate recovery rates .
- Chromatographic methods : LC-MS/MS with isotope-labeled internal standards (e.g., ¹⁵N or deuterated analogs) improves accuracy. SPE protocols should be optimized to minimize matrix interference, as demonstrated for 8-hydroxyguanine detection .
Q. What experimental controls are critical when studying 8-Allylthioguanosine’s role in oxidative stress models?
- Methodological Answer : Include negative controls (e.g., untreated cells or tissues) and positive controls (e.g., samples exposed to H₂O₂ or UV radiation). Quantify baseline levels of endogenous antioxidants (e.g., glutathione) and oxidative byproducts (e.g., 8-OHdG) to contextualize results. Use triplicate samples and blinded analysis to reduce bias .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data when studying 8-Allylthioguanosine’s biological effects?
- Methodological Answer :
- Reprodubility checks : Replicate experiments across independent labs using standardized protocols (e.g., identical cell lines, reagent batches).
- Meta-analysis : Pool data from multiple studies to identify trends, and apply statistical tests (e.g., Fisher’s combined probability test) to resolve discrepancies .
- Mechanistic validation : Use knockout models (e.g., CRISPR-Cas9) to confirm target pathways, and cross-validate findings with orthogonal assays (e.g., fluorescence-based oxidative stress sensors) .
Q. What computational strategies can enhance the interpretation of 8-Allylthioguanosine’s interactions in molecular dynamics simulations?
- Methodological Answer :
- Force field parameterization : Derive parameters for the allylthio moiety using quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level).
- Binding affinity analysis : Employ molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) to predict interactions with DNA repair enzymes like OGG1. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers optimize protocols for long-term stability studies of 8-Allylthioguanosine in biorelevant matrices?
- Methodological Answer :
- Accelerated stability testing : Use elevated temperatures (40–60°C) and high humidity to simulate aging. Monitor degradation kinetics via Arrhenius plots to extrapolate shelf-life under standard conditions .
- Matrix-specific validation : Test stability in plasma, urine, and tissue homogenates. Include antioxidants (e.g., EDTA) in storage buffers to inhibit metal-catalyzed oxidation .
Q. What statistical approaches are appropriate for analyzing dose-response relationships involving 8-Allylthioguanosine?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals.
- Error propagation : Account for variability in sample preparation and instrumentation using Monte Carlo simulations or bootstrap resampling .
Q. How can researchers design experiments to distinguish 8-Allylthioguanosine’s effects from those of structurally similar metabolites?
- Methodological Answer :
- Isotope tracing : Synthesize ¹³C-labeled 8-Allylthioguanosine to track incorporation into nucleic acids via LC-MS/MS.
- Competitive inhibition assays : Co-administer analogs (e.g., 8-hydroxyguanosine) and measure changes in activity using enzymatic assays or cellular viability models .
Methodological Best Practices
- Data presentation : Follow guidelines for chemical nomenclature and SI units. Include raw data in appendices and processed data (e.g., normalized absorbance values) in main figures .
- Ethical considerations : Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for studies involving human or animal samples .
- Literature rigor : Prioritize peer-reviewed journals indexed in PubMed or Web of Science for citations, avoiding non-academic platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
